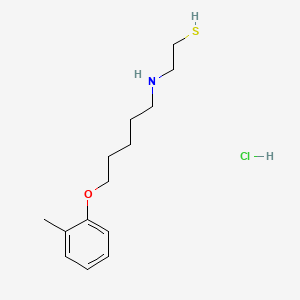
1,1,3-Trifluoropropadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trifluoropropadiene is an organofluorine compound with the molecular formula C₃H₃F₃. It is a colorless gas that is used in various chemical reactions and industrial applications. The presence of three fluorine atoms in its structure makes it highly reactive and useful in the synthesis of other fluorinated compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Trifluoropropadiene can be synthesized through several methods. One common method involves the dehydrofluorination of 1,1,1,3-tetrafluoropropane using a strong base such as potassium tert-butoxide. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced through a continuous flow process. This method involves the gas-phase dehydrofluorination of 1,1,1,3-tetrafluoropropane in the presence of a catalyst. The reaction is carried out in a series of reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Trifluoropropadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: It can be reduced to form 1,1,3-trifluoropropane.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Reduction: 1,1,3-Trifluoropropane.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trifluoropropadiene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of fluorinated polymers and other materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1,3-Trifluoropropadiene exerts its effects involves its high reactivity due to the presence of three fluorine atoms. These fluorine atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This electrophilicity allows it to readily participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
3,3,3-Trifluoropropene: Another fluorinated propene with similar reactivity but different substitution patterns.
1,1,1-Trifluoropropene: Similar in structure but with all three fluorine atoms on the same carbon.
1,1,1-Trifluoro-2-propene: Similar in structure but with a different position of the double bond.
Uniqueness: 1,1,3-Trifluoropropadiene is unique due to its specific substitution pattern, which gives it distinct reactivity compared to other fluorinated propenes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
51584-24-8 |
|---|---|
Molekularformel |
C3HF3 |
Molekulargewicht |
94.03 g/mol |
InChI |
InChI=1S/C3HF3/c4-2-1-3(5)6/h2H |
InChI-Schlüssel |
MFURFZBNFNQYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



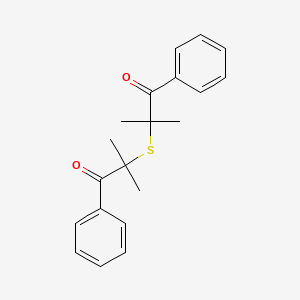
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
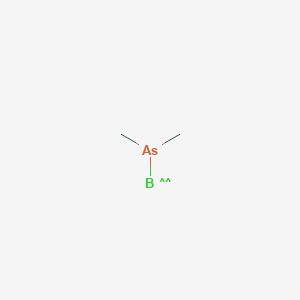
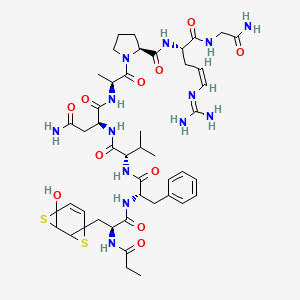

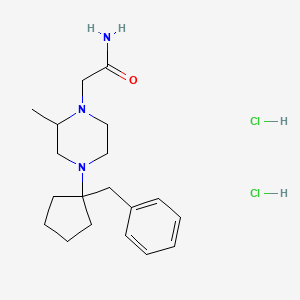
![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
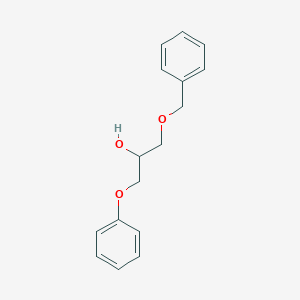
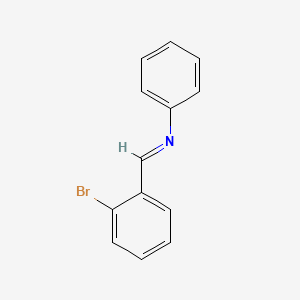
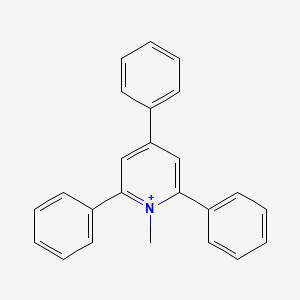
![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
